molecular formula C17H19NO2S B4878529 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4878529
M. Wt: 301.4 g/mol
InChI Key: RWBJGKNYELRWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential applications in scientific research. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. The compound has been shown to have potential in various areas of research, including medicinal chemistry, neuroscience, and biochemistry. In

Scientific Research Applications

2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been shown to have potential as a lead compound for the development of new drugs. In neuroscience, the compound has been studied for its potential as a neuroprotective agent. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that the compound may act as an enzyme inhibitor by binding to the active site of the enzyme. This binding may prevent the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. In addition, the compound has been shown to have potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, the compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. In addition, the compound has been shown to have potential as a neuroprotective agent, which may be useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new drugs based on this compound. Researchers may explore the structure-activity relationship of the compound to identify more potent derivatives. In addition, researchers may investigate the potential of the compound as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, researchers may explore the mechanism of action of the compound in more detail to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been achieved using various methods. One of the most common methods is the catalytic hydrogenation of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline N-oxide. This method involves the reduction of the N-oxide group using a palladium catalyst and hydrogen gas. Other methods include the reduction of the corresponding nitro compound and the condensation of the corresponding aldehyde with a secondary amine.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-6-8-15(9-7-14)13-21(19,20)18-11-10-16-4-2-3-5-17(16)12-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJGKNYELRWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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